2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that features a thiazole ring substituted with a cyclopentyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of a thiazole derivative with a boronic acid or boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, where the thiazole derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reaction with electrophiles to form substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-(Cyclopentyl)thiazole-5-boronic acid.
Reduction: 2-(Cyclopentyl)thiazole-5-alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is utilized in various scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigation of its potential as a building block for drug discovery and development.
Industry: Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Thiazole-5-boronic acid pinacol ester
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- 2,2′-Bithiophene-5-boronic acid pinacol ester
Uniqueness: 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of the cyclopentyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific organic molecules that require this structural feature .
Properties
IUPAC Name |
2-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-16-12(19-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUUKYCTSQKWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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